1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-4-17-10-11(12(14-17)19-5-2)13(18)16-8-6-15(3)7-9-16/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJATVDRZPUUFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The ethoxy and ethyl groups are introduced to the pyrazole ring through nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized by the reaction of ethylenediamine with a dihaloalkane.
Coupling Reaction: The final step involves coupling the substituted pyrazole ring with the substituted piperazine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 4 µg/mL, indicating strong potential as antibiotic adjuvants against multidrug-resistant strains.
Table 1: Antimicrobial Activity of 1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Enterococcus faecalis | 8 |
| Escherichia coli | 12 |
Antimalarial and Antileishmanial Activities
This compound has been identified as having potent antileishmanial and antimalarial activities. Studies have demonstrated its effectiveness against Leishmania aethiopica and Plasmodium berghei, with superior antipromastigote activity compared to standard treatments like miltefosine. The mode of action involves disrupting key biochemical pathways within the target organisms, potentially inhibiting the synthesis of essential proteins or nucleic acids.
Pesticidal Properties
Research into the agricultural applications of pyrazole derivatives suggests that they may serve as effective pesticides. The compound's structure allows it to interact with biological targets in pests, leading to potential use in crop protection against various insects and fungi. Field trials are necessary to assess its efficacy and safety in agricultural settings.
Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices. Its potential use in developing smart materials that respond to environmental stimuli is under investigation. Preliminary studies suggest that incorporating this compound into polymers could enhance their mechanical properties and thermal stability.
Case Studies and Research Findings
Several studies have documented the biological activity of pyrazole derivatives, including this compound:
- A study published in the European Journal of Medicinal Chemistry reported on the synthesis and cytotoxic activity of novel pyrazole derivatives, highlighting their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .
- Another research article discussed the design and synthesis of substituted pyrazole compounds, emphasizing their role as enzyme inhibitors, which could be beneficial in treating metabolic disorders .
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Activity and Selectivity Profiles
- Immunomodulation vs. Enzyme Inhibition: While the naphthaleneoxypropargyl-piperazine derivative activates immune cells , the phthalazinone-piperazine analogue inhibits PARP enzymes , underscoring how peripheral substituents dictate target specificity.
- Antimicrobial vs. Anticancer : BM212’s pyrrole-piperazine structure targets bacterial transcription factors , whereas cyclopropanecarbonyl-piperazine derivatives address cancer pathways .
Key Differentiators of 1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine
- Therapeutic Potential: While direct activity data are absent in the evidence, structural parallels to immunomodulatory and enzyme-inhibiting compounds suggest dual applicability. Further studies could explore its interaction with inflammation-related targets or DNA repair pathways.
Biological Activity
1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-methylpiperazine is a compound that belongs to the pyrazole class of derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 294.35 g/mol
- CAS Number : 1014088-48-2
The biological activity of pyrazole derivatives, including this compound, is attributed to their ability to interact with various biochemical pathways. The mechanisms include:
- Inhibition of Enzymatic Activity : Pyrazoles often inhibit specific enzymes involved in disease processes. For example, they may disrupt the synthesis of proteins or nucleic acids essential for cell proliferation in cancer cells .
- Targeting Specific Receptors : The compound may interact with receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, it has shown promising results against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC50 values indicating effective cytotoxicity .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. It has demonstrated activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is notable. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines and inhibit inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . This suggests a potential role in treating inflammatory diseases.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyrazole derivatives, this compound was found to significantly reduce cell viability in HepG2 cells with an IC50 value of approximately 10 µM. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
Study 2: Antimicrobial Screening
Another study assessed the antimicrobial activity of this compound against common pathogens. Results indicated that it exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
